Enhanced Lipophilicity (XLogP3 = 2.0) vs. the Unsubstituted Acetyl Analog CAS 1049423-05-3 (XLogP ~1.1) Confers Differentiated ADME Predictability
The target compound features a phenylacetyl group at the piperazine N4 position, replacing the simple acetyl group found in the direct analog 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049423-05-3). This structural difference elevates the computed XLogP3 from approximately 1.1 to 2.0 and increases molecular weight from 286.3 Da to 362.4 Da. [1] Increased lipophilicity within the optimal range (XLogP 1–3) is correlated with improved membrane permeability while retaining aqueous solubility, making CAS 1049382-09-3 a more suitable candidate for cell-based assays requiring moderate passive diffusion without excessive nonspecific binding. [2]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | CAS 1049423-05-3 (1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone): XLogP3 ≈ 1.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This physicochemical differentiation directly impacts passive membrane permeability and non-specific protein binding in cell-based screening, making CAS 1049382-09-3 a preferred choice over the acetyl analog for intracellular target engagement assays.
- [1] PubChem Compound Summary for CID 30936298. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/30936298 (Accessed April 29, 2026). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001;46(1-3):3-26. View Source
